molecular formula C24H25N3O6S B11341718 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11341718
M. Wt: 483.5 g/mol
InChI Key: UYGLOUQTWBUAAM-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. The initial step often includes the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then subjected to further reactions to introduce the oxazole and piperidine moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, large-scale production may require the use of specialized equipment to handle the complex reaction mixtures and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • Tert-butyl (4R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-(p-tolylsulfonyloxymethyl)oxazolidine-3-carboxylate

Uniqueness

What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O6S/c1-16-4-2-3-11-27(16)34(29,30)19-8-6-18(7-9-19)25-24(28)20-15-22(33-26-20)17-5-10-21-23(14-17)32-13-12-31-21/h5-10,14-16H,2-4,11-13H2,1H3,(H,25,28)

InChI Key

UYGLOUQTWBUAAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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